2-(4-bromophenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide
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Overview
Description
2-(4-bromophenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a bromophenoxy group, a methoxyanilino group, and a sulfonylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 4-bromophenol with 2-chloro-N-{4-[(4-methoxyanilino)sulfonyl]phenyl}acetamide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-bromophenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenoxy)ethanol
- 2-(4-bromophenoxy)acetohydrazide
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
2-(4-bromophenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in medicinal chemistry and material science.
Properties
Molecular Formula |
C21H19BrN2O5S |
---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C21H19BrN2O5S/c1-28-18-10-4-17(5-11-18)24-30(26,27)20-12-6-16(7-13-20)23-21(25)14-29-19-8-2-15(22)3-9-19/h2-13,24H,14H2,1H3,(H,23,25) |
InChI Key |
WVRUXRFWGKUFHE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Br |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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